

Physical and chemical properties of 1,3,5-Trimethyl-2-phenoxy-benzene

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Compound of Interest

Compound Name: 1,3,5-Trimethyl-2-phenoxy-benzene

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An In-depth Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed overview of the physical and chemical properties of **1,3,5-trimethyl-2-phenoxy-benzene**, a substituted diaryl ether with potential applications in pharmaceutical and materials science. This document delves into the compound's structural characteristics, physicochemical parameters, synthesis methodologies, and spectroscopic profile, offering valuable insights for researchers and developers in relevant fields.

Molecular Structure and Physicochemical Properties

1,3,5-Trimethyl-2-phenoxy-benzene, also known as 2-phenoxy-mesitylene, possesses a unique molecular architecture that dictates its physical and chemical behavior. The molecule consists of a mesitylene (1,3,5-trimethylbenzene) core bonded to a phenoxy group through an ether linkage at the 2-position.

Molecular Structure:

Figure 1: 2D structure of **1,3,5-Trimethyl-2-phenoxy-benzene**.

The presence of three methyl groups on one of the benzene rings introduces significant steric hindrance around the ether linkage, influencing the molecule's conformation and reactivity.

Physicochemical Data Summary:

Property	Value	Source
CAS Number	61343-87-1	[1]
Molecular Formula	C ₁₅ H ₁₆ O	[1]
Molecular Weight	212.29 g/mol	[1]
Boiling Point	289.9 °C at 760 mmHg	[2]
Density	1.016 g/cm ³	[2]
Flash Point	124.1 °C	[2]
Refractive Index	1.556	[2]

Synthesis Methodologies

The synthesis of **1,3,5-trimethyl-2-phenoxy-benzene** can be achieved through several established synthetic routes, primarily involving the formation of the diaryl ether bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Ullmann-Type Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Figure 2: Ullmann condensation for the synthesis of **1,3,5-trimethyl-2-phenoxy-benzene**.

Experimental Protocol (Kidwai et al., 2007): While the full text of the specific procedure by Kidwai and colleagues was not accessible for this guide, a general protocol for a copper-catalyzed Ullmann diaryl ether synthesis is as follows.[2] The causality behind this choice of reagents lies in the ability of the copper(I) catalyst to facilitate the coupling of the aryl halide and the phenoxide, which is generated in situ by the base. DMF is a suitable polar aprotic solvent that can solubilize the reactants and withstand the required reaction temperature.

Step-by-Step Methodology:

- To a reaction vessel, add 2-bromo-1,3,5-trimethylbenzene, phenol, potassium carbonate (K_2CO_3), and a catalytic amount of copper(I) iodide (CuI).
- Add dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 110 °C with stirring under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **1,3,5-trimethyl-2-phenoxy-benzene**.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation, often offering milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions.

Reaction Scheme:

Figure 3: Palladium-catalyzed synthesis of **1,3,5-trimethyl-2-phenoxy-benzene**.

Experimental Protocol (General procedure based on Liu & Larock, 2006): The specific protocol from Liu and Larock's work was not available in full for this guide.[2] The rationale for using a palladium catalyst with a specific ligand like Xantphos is to create a catalytically active species that can undergo oxidative addition with the aryl halide, followed by transmetalation with the phenoxide and reductive elimination to form the diaryl ether. The choice of base and solvent is crucial for the efficiency of the catalytic cycle.

Step-by-Step Methodology:

- In a reaction flask, combine 2-iodo-1,3,5-trimethylbenzene, phenol, a suitable base (e.g., Cs_2CO_3 or K_3PO_4), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), and a phosphine ligand such as Xantphos.
- Add an anhydrous, deoxygenated solvent like toluene or dioxane.
- Heat the mixture to 100 °C under an inert atmosphere and stir until the reaction is complete as monitored by TLC or GC-MS.
- After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over a drying agent.
- Remove the solvent under reduced pressure and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

Nucleophilic aromatic substitution can also be employed for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of **1,3,5-trimethyl-2-phenoxy-benzene** synthesis, this would typically involve the reaction of an activated mesitylene derivative with a phenoxide.

Reaction Scheme:

Figure 4: Nucleophilic aromatic substitution for the synthesis of **1,3,5-trimethyl-2-phenoxy-benzene**.

Experimental Protocol (General procedure based on Eberbach & Hensle, 1993): The full experimental details from the cited literature were not accessible.[2] The principle of this reaction is the attack of the nucleophilic phenoxide on the electron-deficient carbon of the aryl halide. Fluorine is a good leaving group in S_NAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. THF is a common solvent for such reactions.

Step-by-Step Methodology:

- Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).
- To the solution of sodium phenoxide, add 2-fluoro-1,3,5-trimethylbenzene.
- Heat the reaction mixture to reflux and monitor its progress.
- Once the reaction is complete, cool the mixture and quench it carefully with water.
- Extract the product with an organic solvent.
- Wash the organic layer, dry it, and remove the solvent.
- Purify the crude product using an appropriate method like column chromatography.

Spectroscopic and Chemical Characterization

Due to the limited availability of published experimental data for **1,3,5-trimethyl-2-phenoxybenzene**, a predictive analysis based on the spectroscopic data of structurally related compounds is provided below. This section will be updated as experimental data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

- Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.

- Aromatic Protons (Mesitylene ring): A singlet at approximately δ 6.8-7.0 ppm, corresponding to the two equivalent aromatic protons on the trimethylbenzene ring.
- Methyl Protons: A singlet at around δ 2.2-2.4 ppm for the nine equivalent protons of the three methyl groups.

^{13}C NMR (Predicted):

- Aromatic Carbons (Phenoxy group): Peaks in the region of δ 115-160 ppm.
- Aromatic Carbons (Mesitylene ring):
 - Quaternary carbons attached to the methyl and phenoxy groups will appear in the downfield region of the aromatic spectrum.
 - The CH carbons of the mesitylene ring will be in the typical aromatic region.
- Methyl Carbons: A peak in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

- C-O-C Stretch (Aryl ether): A strong, characteristic band around $1200\text{-}1250\text{ cm}^{-1}$ (asymmetric stretch) and another band around $1000\text{-}1050\text{ cm}^{-1}$ (symmetric stretch).
- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- Aliphatic C-H Stretch (Methyl groups): Peaks just below 3000 cm^{-1} .
- Aromatic C=C Bending: Several bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-H Out-of-Plane Bending: Bands in the $690\text{-}900\text{ cm}^{-1}$ region, which can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:

- **Molecular Ion (M^+):** A prominent molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound.
- **Key Fragments:**
 - Loss of a methyl group ($[M-15]^+$) at m/z 197.
 - Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z 93) and the trimethylphenyl cation (m/z 119) or the trimethylphenoxide radical and the phenyl cation (m/z 77).
 - Further fragmentation of these primary ions.

Reactivity and Potential Applications

The chemical reactivity of **1,3,5-trimethyl-2-phenoxy-benzene** is influenced by the electron-donating nature of the methyl groups and the ether linkage. The steric hindrance from the ortho-methyl groups can affect reactions targeting the ether oxygen or the adjacent aromatic positions.

Potential applications for this compound and its derivatives could lie in:

- **Pharmaceutical Intermediates:** As a building block for more complex molecules with potential biological activity.[\[1\]](#)
- **Materials Science:** As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.
- **Ligand Synthesis:** The core structure could be functionalized to create novel ligands for catalysis.

Conclusion

1,3,5-Trimethyl-2-phenoxy-benzene is a sterically hindered diaryl ether with a defined set of physicochemical properties. Its synthesis can be accomplished through various established coupling methodologies. While experimental spectroscopic data is not readily available in the public domain, its spectral characteristics can be reasonably predicted based on its structure. This technical guide serves as a foundational resource for researchers interested in exploring

the chemistry and potential applications of this compound. Further experimental validation of its properties and reactivity is encouraged to fully elucidate its scientific and commercial potential.

References

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
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